molecular formula C15H13N3S B14637923 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline CAS No. 52131-67-6

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline

Katalognummer: B14637923
CAS-Nummer: 52131-67-6
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: OARXZLUEWWLDKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline involves its interaction with specific molecular targets. The imino and phenyl groups may play a role in binding to enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-phenylthiazole: Lacks the imino group but shares the thiazole and phenyl structure.

    2-(2-Imino-4-methyl-1,3-thiazol-3(2H)-yl)aniline: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is unique due to the combination of the imino group and the phenyl group attached to the thiazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

52131-67-6

Molekularformel

C15H13N3S

Molekulargewicht

267.4 g/mol

IUPAC-Name

2-(2-imino-4-phenyl-1,3-thiazol-3-yl)aniline

InChI

InChI=1S/C15H13N3S/c16-12-8-4-5-9-13(12)18-14(10-19-15(18)17)11-6-2-1-3-7-11/h1-10,17H,16H2

InChI-Schlüssel

OARXZLUEWWLDKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.